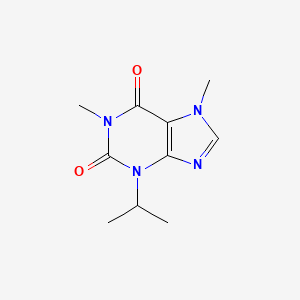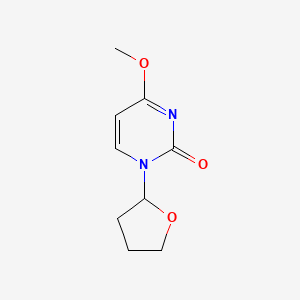
2-Benzhydryloxycarbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzhydryloxycarbonylbenzoic acid is an organic compound with the molecular formula C₂₁H₁₆O₄. It is also known as phthalic acid monobenzhydryl ester. This compound is characterized by the presence of a benzhydryl group attached to a benzoic acid moiety, making it a unique derivative of benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzhydryloxycarbonylbenzoic acid can be synthesized through the esterification of phthalic acid with benzhydrol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled reaction environments ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzhydryloxycarbonylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
2-Benzhydryloxycarbonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzhydryloxycarbonylbenzoic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzhydryl benzoate
- Benzhydryl phthalate
- Benzhydryl salicylate
Uniqueness
2-Benzhydryloxycarbonylbenzoic acid is unique due to the presence of both benzhydryl and benzoic acid moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59974-79-7 |
|---|---|
Formule moléculaire |
C21H16O4 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-benzhydryloxycarbonylbenzoic acid |
InChI |
InChI=1S/C21H16O4/c22-20(23)17-13-7-8-14-18(17)21(24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |
Clé InChI |
HXLCRXSBTHHVDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)





![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)

![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)


![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
